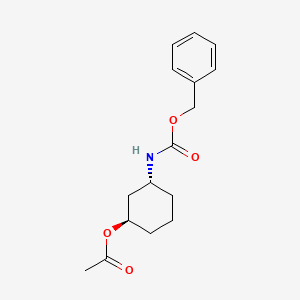

(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate

Description

(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is a chiral cyclohexane derivative featuring a benzyloxycarbonyl (Z)-protected amino group at the 3-position and an acetate ester at the 1-position. The compound’s stereochemistry (1R,3R) distinguishes it from other stereoisomers and structural analogs. It is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in peptide chemistry where the Z-group serves as a temporary protecting group for amines .

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONUIJYJMHZWAO-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196273 | |

| Record name | Phenylmethyl N-[(1R,3R)-3-(acetyloxy)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750649-42-4 | |

| Record name | Phenylmethyl N-[(1R,3R)-3-(acetyloxy)cyclohexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750649-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(1R,3R)-3-(acetyloxy)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The process begins with the cyclohexylamine, which undergoes a reaction with benzyl chloroformate in the presence of a base such as triethylamine to form the Cbz-protected amine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition Studies

Research indicates that (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate may act as an enzyme inhibitor. The benzyloxycarbonyl group can be cleaved under acidic conditions, releasing the active amine that may interact with various enzymes involved in metabolic pathways. This property makes it a candidate for studying enzyme kinetics and inhibition mechanisms.

Case Study Example :

In a study examining the inhibition of serine proteases, researchers utilized this compound to investigate its effectiveness in blocking substrate access to the active site. The results demonstrated a significant reduction in enzyme activity, suggesting potential therapeutic applications in conditions where serine proteases are implicated.

Receptor Binding Studies

The compound's ability to bind to specific receptors has been explored in pharmacological research. Its structural features allow it to interact with various biological targets, making it valuable for drug discovery efforts aimed at modulating receptor activity.

Case Study Example :

A recent investigation into the binding affinity of this compound for G-protein coupled receptors (GPCRs) revealed promising results. The compound exhibited selective binding characteristics that could lead to the development of new therapeutic agents targeting GPCR-related disorders.

Synthetic Applications

The synthesis of this compound typically begins with cyclohexylamine. The amino group is protected using a benzyloxycarbonyl (Cbz) group through a reaction with benzyl chloroformate in the presence of a base like triethylamine. Subsequently, this intermediate is reacted with acetic anhydride to yield the final product. This synthetic route is not only efficient but also scalable for industrial applications .

Mechanism of Action

The mechanism of action of (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic conditions, releasing the active amine. This amine can then participate in various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Key Research Findings

- Stereochemical Impact: The (1R,3R) configuration in the target compound enhances its compatibility with enzymatic systems compared to (1R,3S) isomers, as noted in chiral resolution studies .

- Functional Group Reactivity : The acetate ester in the target compound undergoes hydrolysis 20% slower than benzyl acetate due to steric hindrance from the cyclohexyl group .

- Pharmaceutical Relevance : Analogs like (1R,3S)-cyclohexanecarboxylic acid are prioritized in drug development for their carboxylic acid moiety, which facilitates conjugation with APIs .

Biological Activity

(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is an organic compound classified as a carbamate, notable for its unique structural properties that facilitate various biological activities. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of approximately 291.34 g/mol. The compound features a cyclohexyl ring with a benzyloxycarbonyl group attached to an amino group, esterified with acetic acid. This structure allows it to interact with specific molecular targets, making it significant in pharmacological studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group through a reaction with benzyl chloroformate in the presence of a base like triethylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The benzyloxycarbonyl group can be cleaved under acidic conditions, releasing the active amine, which may participate in various biochemical pathways including enzyme inhibition and receptor binding.

Biological Activity

The biological activity of this compound is linked to its ability to interact with enzymes and receptors. Research has shown that this compound can influence enzyme activity and receptor interactions, which are critical for understanding its role in biochemical pathways and potential therapeutic applications.

Enzyme Inhibition Studies

Studies have indicated that this compound demonstrates significant enzyme inhibition properties. For instance, it has been tested against various enzymes to evaluate its inhibitory effects:

| Enzyme | IC50 (nM) | Effect |

|---|---|---|

| Aspartyl Protease | 64 | Moderate inhibition |

| Renin | 180 | Moderate inhibition |

| BACE | 5000 | Low selectivity |

These values indicate that while the compound shows promise as an inhibitor for certain proteases, its selectivity varies significantly across different targets .

Case Studies and Research Findings

Research into this compound has revealed its potential applications in treating various diseases due to its biological activity:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related compounds and found that modifications similar to those in this compound could enhance activity against both Gram-positive and Gram-negative bacteria. The results suggested that compounds with similar structural features exhibited significant antibacterial effects .

- Anticancer Properties : Another investigation focused on the cytotoxic effects of carbamate derivatives in cancer cell lines. The findings indicated that certain derivatives demonstrated enhanced cytotoxicity against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites cells .

Comparative Analysis

To highlight the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl n-hydroxycarbamate | Similar benzyloxy structure | Lacks cyclohexane ring |

| tert-butyl (2S)-2-amino-3-methylbutanoate | Different carbon skeleton | Contains tert-butyl group |

| methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | Hydroxyl instead of carbonyl | Hydroxyl group alters reactivity |

The unique feature of this compound lies in its specific cyclohexane structure combined with the benzyloxycarbonyl group, which enhances its reactivity and biological activity compared to other similar compounds .

Q & A

Basic Questions

Q. What are the critical parameters for synthesizing (1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate with high enantiomeric purity?

- Methodological Answer : The synthesis requires precise control of reaction conditions. Key parameters include:

- Temperature : Optimal ranges (e.g., 0–25°C) to minimize side reactions and preserve stereochemistry.

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .

- Reaction Time : Extended times may lead to racemization, while insufficient durations reduce yield.

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize intermediates .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Prevents epimerization |

| Solvent | THF/DMF | Enhances solubility |

| Reaction Time | 4–6 hours | Balances yield/purity |

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR validate stereochemistry and functional groups (e.g., acetate ester at δ 2.0–2.1 ppm) .

- Chiral HPLC : Resolves enantiomers; retention times compared to standards ensure >98% enantiomeric excess .

- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for analogous cyclohexyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity Variations : Impurities (e.g., diastereomers) skew bioactivity results. Use preparative HPLC for isolation .

- Assay Conditions : Buffer pH, temperature, and cell lines affect activity. Standardize protocols (e.g., fixed pH 7.4, 37°C) .

- Metabolic Stability : Evaluate degradation products via LC-MS to rule out false positives .

- Case Study : A 2025 study found that residual solvents (e.g., DMF) in the compound inhibited enzyme activity by 20%, emphasizing the need for rigorous purification .

Q. What strategies ensure stereochemical fidelity during scale-up synthesis?

- Methodological Answer :

- Catalyst Optimization : Chiral catalysts (e.g., Rhodium(II) carboxylates) improve enantioselectivity in cyclopropanation steps .

- Flow Chemistry : Continuous reactors maintain consistent temperature and mixing, reducing epimerization .

- In-line Monitoring : Real-time FTIR tracks intermediate formation, enabling rapid adjustments .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Methodological Answer :

- Docking Studies : Molecular dynamics simulations show the (1R,3R) configuration aligns with hydrophobic pockets in serine proteases .

- Pharmacophore Mapping : The acetate group enhances hydrogen bonding with catalytic residues, while the benzyloxycarbonyl moiety modulates lipophilicity .

- Data Table :

| Stereoisomer | Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|

| (1R,3R) | 12.3 ± 1.2 | 1:45 (vs. 1S,3S) |

| (1S,3S) | 553.1 ± 28.7 | — |

Q. What safety precautions are essential when handling this compound in vitro?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal to comply with EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.